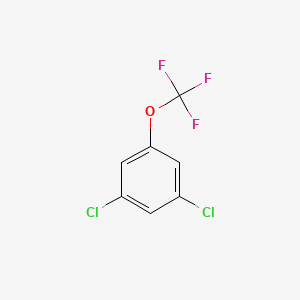

1,3-Dichloro-5-(trifluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROPIASPJDAOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dichloro 5 Trifluoromethoxy Benzene and Its Precursors

Established Synthetic Pathways to Aryl Trifluoromethyl Ethers

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a significant transformation in medicinal and agricultural chemistry. Several reliable methods have been developed for this purpose.

Chlorine-Fluorine Exchange Reactions from Trichloromethyl Ethers

A long-standing and effective method for synthesizing aryl trifluoromethyl ethers is the chlorine-fluorine exchange reaction, starting from aryl trichloromethyl ethers. This two-step process involves the initial conversion of a methoxy (B1213986) group to a trichloromethoxy group, followed by fluorination.

The fluorination of the intermediate aryl trichloromethyl ether is commonly achieved using reagents like antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (B91410) (HF). The reaction with antimony trifluoride is a classic method for introducing fluorine into organic molecules. For instance, the conversion of an aryl trichloromethyl ether to the corresponding aryl trifluoromethyl ether proceeds by displacing the chlorine atoms with fluorine. Similarly, anhydrous hydrogen fluoride can be employed, often in the presence of a Lewis acid catalyst, to facilitate the chlorine-fluorine exchange.

A plausible synthetic route to 1,3-dichloro-5-(trifluoromethoxy)benzene would involve the fluorination of 1,3-dichloro-5-(trichloromethoxy)benzene using these reagents.

Table 1: Fluorinating Agents for Chlorine-Fluorine Exchange

| Reagent | Catalyst (Typical) | General Conditions |

|---|---|---|

| Antimony Trifluoride (SbF₃) | Antimony Pentachloride (SbCl₅) | Heating |

The necessary precursor for the chlorine-fluorine exchange is the aryl trichloromethyl ether. This intermediate is typically prepared by the exhaustive chlorination of the corresponding aryl methyl ether (anisole derivative). This reaction is often carried out at high temperatures and may be initiated by UV light or a radical initiator.

For the synthesis of this compound, the precursor 3,5-dichloroanisole (B44140) would be subjected to chlorination to yield 1,3-dichloro-5-(trichloromethoxy)benzene. 3,5-Dichloroanisole itself can be synthesized from 1,3,5-trichlorobenzene (B151690) by reaction with a methanolate, such as sodium methanolate, in a suitable solvent like dimethyl sulfoxide.

Table 2: Synthesis of 3,5-Dichloroanisole from 1,3,5-Trichlorobenzene

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|

Deoxyfluorination of Fluoroformates

Another established pathway to aryl trifluoromethyl ethers is the deoxyfluorination of aryl fluoroformates. This method involves the reaction of a phenol (B47542) with phosgene (B1210022) (COCl2) or a related reagent to form a chloroformate, which is then converted to a fluoroformate. The aryl fluoroformate is subsequently treated with a deoxyfluorinating agent, such as sulfur tetrafluoride (SF4), to yield the desired aryl trifluoromethyl ether. The reaction with SF4 typically requires high temperatures and pressures.

In the context of synthesizing this compound, the starting material for this pathway would be 3,5-dichlorophenol (B58162).

Oxidative Fluorodesulfurization Strategies

Oxidative fluorodesulfurization provides an alternative route to aryl trifluoromethyl ethers, avoiding the often harsh conditions of other methods. This approach is valued for its applicability to a wide range of substrates.

A common strategy within this category is the conversion of xanthates (dithiocarbonates). A phenol is first converted to a xanthate by reaction with a base, carbon disulfide (CS2), and an alkylating agent (e.g., methyl iodide). This xanthate is then subjected to oxidative desulfurization-fluorination. A typical reagent system for this transformation is a combination of an N-haloimide (such as 1,3-dibromo-5,5-dimethylhydantoin, DBH) and a fluoride source like hydrogen fluoride-pyridine complex (HF-Py).

To synthesize this compound using this method, 3,5-dichlorophenol would be the initial precursor, which would be converted to the corresponding S-methyl xanthate before the final oxidative fluorodesulfurization step.

Table 3: General Scheme for Oxidative Fluorodesulfurization of Xanthates

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Xanthate Formation | Phenol | Base, CS₂, Alkyl Halide | Aryl Xanthate |

Advanced Strategies for Direct Trifluoromethoxylation

Direct trifluoromethoxylation involves the conversion of a hydroxyl group into a trifluoromethoxy group. This is a challenging transformation, and several modern chemical strategies have been developed to facilitate it.

One approach to forming the -OCF₃ group is through the reaction of a phenol with an electrophilic trifluoromethylating agent. These reagents deliver a "CF₃⁺" equivalent to a nucleophile, in this case, the oxygen atom of the hydroxyl group. However, a significant challenge in the trifluoromethylation of phenols is the competing reaction at the aromatic ring (C-trifluoromethylation), which is often favored. beilstein-journals.orgbrynmawr.edu

Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts and are powerful electrophilic trifluoromethylating agents. nih.gov Historically, these were among the most widely used reagents for the trifluoromethylation of a broad range of nucleophiles. beilstein-journals.orgnih.gov However, their application for the O-trifluoromethylation of phenols is problematic. The reaction of phenols with Umemoto reagents often leads to trifluoromethylation at the ortho- and para-positions of the aromatic ring rather than on the hydroxyl oxygen. beilstein-journals.org This competing aromatic substitution makes it a less viable pathway for the synthesis of aryl trifluoromethyl ethers from phenols that have unsubstituted positions ortho or para to the hydroxyl group, such as the 3,5-dichlorophenol precursor. beilstein-journals.orgnih.gov

Togni reagents are hypervalent iodine(III)-CF₃ compounds that serve as mild and effective electrophilic trifluoromethylating agents. beilstein-journals.orgnih.gov Much like Umemoto reagents, the reaction of Togni reagents with simple phenols often results in electrophilic substitution on the aromatic ring instead of the desired O-trifluoromethylation. brynmawr.eduacs.org Studies have shown that for O-trifluoromethylation to occur, the ortho and para positions of the phenol must be blocked. brynmawr.eduacs.org For instance, 2,4,6-trimethylphenol, where the reactive ring positions are occupied, can undergo O-trifluoromethylation in low yields, whereas unblocked phenols predominantly yield C-trifluoromethylated products. beilstein-journals.orgacs.org Given that the precursor 3,5-dichlorophenol has open ortho and para positions, the use of Togni reagents would be expected to favor the formation of ring-trifluoromethylated byproducts over the target this compound.

| Phenolic Substrate | Reagent Type | Primary Outcome | Reference |

|---|---|---|---|

| Phenol | Togni Reagent | C-Trifluoromethylation (ortho/para substitution) | acs.org |

| 2,4,6-Trimethylphenol | Togni Reagent | O-Trifluoromethylation (low yield) | beilstein-journals.orgacs.org |

| Substituted Phenols (unblocked) | Umemoto/Togni Reagents | Predominantly C-Trifluoromethylation | beilstein-journals.orgbrynmawr.edu |

Nucleophilic trifluoromethoxylation involves the use of a reagent that delivers a trifluoromethoxide (CF₃O⁻) nucleophile. This approach typically requires an electrophilic aromatic substrate, such as an aryl halide. Copper-mediated cross-coupling reactions of aryl halides with sources of trifluoromethoxide represent a key strategy. researchgate.netacs.org For instance, aryl iodides and bromides can be converted to aryl trifluoromethyl ethers using a combination of a copper(I) species and a trifluoromethylating agent like methyl trifluoroacetate, which serves as a precursor to the nucleophilic CF₃ group. researchgate.net This method is generally more effective for electron-deficient aryl halides. acs.org

Transition metal-mediated cross-coupling reactions provide a powerful and modern route to C-O bond formation, including the synthesis of aryl trifluoromethyl ethers. These methods avoid the harsh conditions of older techniques and offer greater functional group tolerance. harvard.edunih.gov

A significant development in this area is the silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. harvard.edunih.govharvard.edu This was the first reported method for a transition-metal-mediated Caryl–OCF₃ bond formation. nih.govharvard.educapes.gov.brfigshare.com In this process, an aryl stannane (B1208499) or an aryl boronic acid derived from the corresponding aryl halide can be coupled with a trifluoromethoxide source. harvard.edu The reaction typically involves treating the aryl nucleophile (stannane or boronic acid) with a silver(I) salt, such as silver(I) hexafluorophosphate (B91526) (AgPF₆), and an oxidant like F-TEDA-PF₆ (Selectfluor). nih.gov This methodology provides access to a variety of aryl trifluoromethyl ethers under relatively mild conditions. harvard.edu A key limitation noted is the lower efficiency for substrates containing basic nitrogen functional groups. nih.gov The synthesis of this compound could be envisioned through this route by first converting a suitable precursor, such as 1,3-dichloro-5-iodobenzene, into the corresponding aryl boronic acid or aryl stannane, followed by the silver-mediated coupling step.

| Aryl Stannane Substrate (Ar-SnBu₃) | Yield of Ar-OCF₃ (%) | Reference |

|---|---|---|

| 4-MeO-C₆H₄-SnBu₃ | 88 | nih.gov |

| 4-F-C₆H₄-SnBu₃ | 72 | nih.gov |

| 4-CF₃-C₆H₄-SnBu₃ | 68 | nih.gov |

| 3-MeO₂C-C₆H₄-SnBu₃ | 59 | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| 3,5-Dichlorophenol |

| 2,4,6-Trimethylphenol |

| Methyl trifluoroacetate |

| Silver(I) hexafluorophosphate |

| 1,3-dichloro-5-iodobenzene |

Radical Trifluoromethoxylation Protocols

Radical C-H trifluoromethoxylation is an appealing method for preparing trifluoromethoxylated (hetero)arenes directly from unactivated aromatic feedstocks. researchgate.netnih.gov This approach circumvents the need for pre-functionalized substrates, offering a more direct route to the desired products.

Bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) has been introduced as a practical and efficient reagent for the C-H trifluoromethoxylation of arenes and heteroarenes. researchgate.netncl.ac.uknih.gov BTMP is advantageous as it can be accessed from inexpensive bulk chemicals and serves as a source of trifluoromethoxy radicals (•OCF₃). ncl.ac.ukresearchgate.net The generation of these radicals can be achieved under mild conditions through two primary activation methods:

Visible Light Photoredox Catalysis : This method uses a photocatalyst that, upon absorbing visible light, can induce the homolytic cleavage of the peroxide bond in BTMP to generate •OCF₃ radicals. nih.govncl.ac.uk

TEMPO Catalysis : (2,2,6,6-Tetrachloro-1-piperidinyloxy) can act as a catalytic electron shuttle to facilitate the formation of •OCF₃ radicals from BTMP. nih.govncl.ac.uk This method has proven effective for the trifluoromethoxylation of arenes and even challenging substrates like pyridine (B92270) derivatives. researchgate.netnih.gov

Both activation methods provide valuable trifluoromethoxylated building blocks in a single step. nih.govncl.ac.uk The regioselectivity of this process is influenced by the electronic properties of the aromatic substrate. nih.gov

Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is a widely used, commercially available, and easy-to-handle solid for generating trifluoromethyl radicals (•CF₃). rsc.orgtcichemicals.com It is important to note that this reagent is a source of trifluoromethyl radicals (•CF₃), not trifluoromethoxy radicals (•OCF₃). These radicals are key intermediates in trifluoromethylation reactions.

The generation of •CF₃ from CF₃SO₂Na is typically achieved through an oxidative single-electron transfer (SET) process, often facilitated by a catalyst. chinesechemsoc.org Various catalytic systems have been developed:

Copper Catalysis : Copper salts, often in conjunction with an oxidant like tert-butyl hydroperoxide, can catalyze the formation of •CF₃ radicals from CF₃SO₂Na. nih.gov

Silver Catalysis : Catalytic amounts of silver(I) nitrate (B79036) with an oxidant such as potassium persulfate (K₂S₂O₈) can generate •CF₃ radicals. nih.gov

Photoredox Catalysis : Under visible-light irradiation, a suitable photocatalyst can promote a single-electron transfer from CF₃SO₂Na to generate the •CF₃ radical. chinesechemsoc.org

Metal-Free Conditions : In some cases, •CF₃ radicals can be generated from CF₃SO₂Na using an oxidant like ammonium (B1175870) persulfate without a metal catalyst. nih.gov Photoinduced strategies have also been developed where the reaction product itself can act as a photosensitizer, avoiding the need for an external photocatalyst. rsc.org

These methods enable various transformations, including the oxytrifluoromethylation of alkenes and the synthesis of α-trifluoromethylated ketones. rsc.orgnih.gov

Intramolecular OCF₃ Migration Strategies

A novel approach for the synthesis of ortho-trifluoromethoxylated (hetero)arylamine derivatives involves a two-step process: the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives followed by an intramolecular rearrangement. nih.govnih.gov This strategy provides access to valuable scaffolds that are otherwise difficult to synthesize. nih.govscispace.com The process is operationally simple, scalable, and tolerates a wide range of functional groups. nih.gov

The key step in this methodology is the thermal-induced migration of the OCF₃ group. nih.gov The process begins with the O-trifluoromethylation of a protected N-aryl-N-hydroxylamine. nih.gov This is typically achieved by reacting the hydroxylamine (B1172632) derivative with an electrophilic CF₃ source, such as Togni reagent II, in the presence of a catalytic amount of base. nih.gov This reaction yields an N-aryl-N-(trifluoromethoxy)amine intermediate. nih.gov

Upon heating in a suitable solvent like nitromethane, this intermediate undergoes a rearrangement where the N–OCF₃ bond is cleaved and a new C–OCF₃ bond is formed, yielding the trifluoromethoxylated aniline (B41778) product. nih.govnih.gov Mechanistic studies, including radical trap experiments and Hammett plot analysis, suggest that the O-trifluoromethylation step is a radical process, while the subsequent OCF₃ migration proceeds via a heterolytic cleavage of the N–OCF₃ bond. nih.govrsc.orgnih.gov This cleavage forms a short-lived ion pair of a nitrenium ion and trifluoromethoxide, which then rapidly recombines. nih.govrsc.orgnih.gov

The intramolecular migration of the trifluoromethoxy group exhibits high regioselectivity. The reaction strongly favors the formation of ortho-trifluoromethoxylated aniline derivatives. nih.govnih.gov In studies examining the substrate scope, the OCF₃ group migrates almost exclusively to the position ortho to the amine group. For instance, in one study, less than 5% of the corresponding para-substituted product was detected. nih.gov Crossover experiments have demonstrated the intramolecular nature of this transfer, showing that the recombination of the ion pair is significantly faster than any intermolecular OCF₃ group transfer. nih.gov

Interactive Data Table: Regioselectivity in OCF₃ Migration

| Substrate Type | Migration Position | Product Type | Yield | Ref |

| N-Aryl-N-(trifluoromethoxy)amine | Ortho | ortho-OCF₃ Aniline Derivative | Good to Excellent | nih.gov |

| N-Aryl-N-(trifluoromethoxy)amine | Para | para-OCF₃ Aniline Derivative | <5% | nih.gov |

| N-Heteroaryl-N-(trifluoromethoxy)amine | Ortho (e.g., to N in pyridine) | ortho-OCF₃ Aminoheterocycle | Good to Excellent | nih.gov |

Mechanochemical Approaches for Trifluoromethoxylation

Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding or milling), offers a sustainable alternative to traditional solvent-based synthesis. organic-chemistry.orgcardiff.ac.uk These methods can reduce solvent use, shorten reaction times, and proceed under mild conditions. organic-chemistry.org

A mechanochemical protocol has been developed for the selective conversion of aromatic amines to aryl trifluoromethyl ethers. organic-chemistry.orgacs.org This one-pot procedure involves the reaction of an aromatic amine with pyrylium (B1242799) tetrafluoroborate (B81430) and a nucleophilic OCF₃ source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide. organic-chemistry.orgacs.org The reactants are pulverized in a ball mill, leading to the formation of a pyridinium (B92312) salt intermediate, which is then substituted by the trifluoromethoxy group. organic-chemistry.orgacs.org

This method is applicable to a wide range of substrates, including various ring-substituted anilines, amides, and sulfonamides, and provides the desired aryl trifluoromethyl ethers in high yields. organic-chemistry.org The efficiency of the reaction can be enhanced by additives like ZrO₂. organic-chemistry.org This approach is particularly valuable for late-stage functionalization in medicinal chemistry. organic-chemistry.org Another mechanochemical method involves the deaminative trifluoromethylation of aromatic amines using trifluoromethyltrimethylsilane (TMSCF₃) supported on nanocellulose, which acts as a green reaction medium. acs.org

Selective Substitution of Aromatic Amino Groups

A significant advancement in the synthesis of aryl trifluoromethyl ethers involves the selective substitution of an aromatic amino group with a trifluoromethoxy (OCF₃) functionality. This transformation is particularly valuable for late-stage functionalization in medicinal chemistry. Research has demonstrated a mechanochemical protocol that facilitates this conversion on a range of substituted anilines. nih.gov

The process circumvents the need for traditional, often harsh, methods for creating C-OCF₃ bonds. The activation of the C(sp²)-NH₂ bond, which is typically challenging due to its low nucleophilicity, is achieved through the formation of an intermediate pyridinium salt. This two-step, one-pot mechanochemical procedure is efficient, with expected SNAr products obtained in excellent yields for various ring-substituted anilines, including those with halogen substituents. nih.gov

Role of Pyrylium Tetrafluoroborate in C(sp²)-NH₂ Bond Activation

The key to the selective substitution of the amino group is the use of a pyrylium salt, specifically 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (Pyry-BF₄), as an activating agent. nih.gov The amino group of the aniline precursor undergoes condensation with the pyrylium reagent to form a pyridinium salt intermediate. nih.govnih.gov This intermediate is highly activated towards nucleophilic aromatic substitution (SNAr).

The pyridinium moiety acts as an excellent leaving group, facilitating its displacement by a nucleophile. tue.nl In the context of synthesizing trifluoromethoxybenzene derivatives, a source of the OCF₃ group is introduced to displace the pyridinium salt. This method is advantageous over classical approaches that use diazonium salts, as pyridinium salts can be generated under milder conditions and are more stable. nih.gov The reaction's simplicity and generality allow for the selective functionalization of aromatic NH₂ groups. nih.gov

Table 1: Examples of Deaminative Trifluoromethoxylation of Substituted Anilines nih.govThis table showcases the scope of the pyrylium-mediated reaction on various anilines, demonstrating its tolerance for different functional groups.

| Starting Aniline | Product | Yield (%) |

|---|---|---|

| 4-Nitroaniline | 1-Nitro-4-(trifluoromethoxy)benzene | 88 |

| 4-Chloroaniline | 1-Chloro-4-(trifluoromethoxy)benzene | 85 |

| 3-Bromoaniline | 1-Bromo-3-(trifluoromethoxy)benzene | 89 |

| 2,4-Dichloroaniline | 1,3-Dichloro-4-(trifluoromethoxy)benzene | 82 |

| 4-Fluoroaniline | 1-Fluoro-4-(trifluoromethoxy)benzene | 92 |

Electrochemical Methods in Trifluoromethoxylation and Halogenation

Electrochemical methods offer a green and efficient alternative for introducing trifluoromethoxy groups and halogens onto aromatic rings. These techniques utilize electricity as a reagent, often allowing for reactions under mild conditions without the need for harsh chemical oxidants or catalysts. nih.govresearchgate.net

Electrochemical Trifluoromethylation

Electrochemical synthesis provides a conceptually new and operationally simple protocol for the direct C-H trifluoromethoxylation of aromatic compounds. nih.govresearchgate.net This method combines a readily available trifluoromethylating reagent (such as CF₃SO₂Na) and oxygen under electrochemical conditions. nih.govresearchgate.net The reaction mechanism proceeds through the initial electrochemical generation of a trifluoromethyl (CF₃) radical. nih.govrsc.org This radical is then converted to a trifluoromethoxy (CF₃O) radical, which subsequently adds to the aromatic ring, followed by rearomatization to yield the trifluoromethoxylated product. nih.gov

This protocol has been successfully applied to a variety of (hetero)aromatics and demonstrates the utility of electrochemistry in forming C-OCF₃ bonds. nih.gov The application of this method to a substrate like 1,3-dichlorobenzene (B1664543) would be a plausible route to this compound.

Table 2: Optimized Conditions for Electrochemical Trifluoromethoxylation researchgate.netThis table summarizes the optimized parameters for the direct C-H trifluoromethoxylation of aromatics.

| Parameter | Condition |

|---|---|

| Anode | RVC (Reticulated Vitreous Carbon) |

| Cathode | Pt plate |

| CF₃ Source | CF₃SO₂Na (Langlois' reagent) |

| Solvent | HFIP/MeCN (Hexafluoroisopropanol/Acetonitrile) |

| Electrolyte | n-Bu₄NBF₄ |

| Atmosphere | O₂ (1 atm) |

| Current | 10.0 mA |

C-F Bond Activation via Electrochemical Reduction

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond energy. researchgate.netrsc.org Electrochemical reduction has emerged as a sustainable approach to activate these inert bonds under mild conditions. researchgate.net This strategy typically avoids the use of chemical reductants or metal catalysts. researchgate.net

In the context of trifluoromethyl arenes (Ar-CF₃), electrochemical reduction can facilitate defluorinative functionalization. For instance, a mild electrochemical trihydrodefluorination (e-THDF) method has been developed to break the C-F bonds in trifluoromethyl arenes, converting them into the corresponding methyl arenes. rsc.org This process often involves the in-situ generation of highly reactive species that mediate fluoride abstraction. rsc.org While not a direct synthesis of the title compound, this methodology highlights the power of electrochemistry to manipulate highly stable fluorinated groups, which is a key aspect of fluoroorganic chemistry. researchgate.netsioc-journal.cn

Synthesis of Related Dichlorotrifluoromethoxybenzene Derivatives

Routes to 1,3-Dichloro-5-[1-(trifluoromethyl)ethenyl]benzene

The synthesis of 1,3-dichloro-5-[1-(trifluoromethyl)ethenyl]benzene, a structurally related compound, provides insight into methodologies for preparing dichlorinated benzene (B151609) rings with trifluoromethyl-containing substituents. A common route involves a Wittig reaction as the key step to form the ethenyl group. organic-chemistry.orggoogle.com

The synthesis starts from 3,5-dichlorobromobenzene. This precursor is first converted into the key intermediate, 3',5'-dichloro-2,2,2-trifluoroacetophenone. google.comchemicalbook.com This transformation can be achieved via a Grignard reaction with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) at low temperatures. google.comgoogle.com

Once the acetophenone (B1666503) intermediate is obtained, it is subjected to a Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com The ketone is treated with a phosphonium (B103445) ylide, typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi). organic-chemistry.orggoogle.com This reaction efficiently converts the carbonyl group into the desired C=CH₂ double bond, yielding 1,3-dichloro-5-[1-(trifluoromethyl)ethenyl]benzene. google.com

Table 3: Synthetic Route to 1,3-Dichloro-5-[1-(trifluoromethyl)ethenyl]benzene google.comThis table outlines the key steps and reagents for the synthesis of the title compound.

| Step | Starting Material | Key Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3,5-Dichlorobromobenzene | 1. n-BuLi or Mg 2. Trifluoroacetic anhydride or equivalent | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | Variable |

| 2 | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | Methyltriphenylphosphonium bromide, KOtBu | 1,3-Dichloro-5-[1-(trifluoromethyl)ethenyl]benzene | ~79% |

Preparations of 1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-nih.govsctunisie.orgresearchgate.net-triazoles via 1,3-Dipolar Cycloaddition

The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- nih.govsctunisie.orgresearchgate.net-triazoles is efficiently achieved through a 1,3-dipolar cycloaddition reaction. nih.govnih.gov This method involves the reaction of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with various terminal alkynes. nih.govnih.gov The reaction is notable for its high regioselectivity, exclusively yielding the 1,4-disubstituted product without the formation of the 1,5-disubstituted isomer. nih.govnih.gov The structures of the resulting triazole compounds are typically confirmed using analytical techniques such as elemental analysis, 1H-NMR, and 13C-NMR spectroscopy. nih.govnih.gov In specific cases, X-ray crystallography has been used for definitive structural confirmation. nih.govnih.gov

This synthetic approach highlights the utility of "Click Chemistry," a concept that emphasizes reactions that are high in yield, wide in scope, and create byproducts that are easily removed. sctunisie.org The thermal 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, as originally described by Huisgen, often requires high temperatures and can result in a mixture of regioisomers. sctunisie.orgresearchgate.net However, the introduction of a catalyst, as detailed in the following section, has significantly improved the reaction's efficiency and selectivity. sctunisie.orgresearchgate.net

The use of a Copper(I) salt as a catalyst is pivotal for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. nih.govnih.gov This catalytic process, often referred to as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), directs the reaction to favor the formation of the 1,4-isomer exclusively. sctunisie.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as Diisopropylethylamine (DIPEA), and a Cu(I) source like Copper(I) iodide (CuI). nih.gov

The general procedure involves adding a terminal alkyne to a stirred solution containing the azide, DIPEA, and CuI. nih.gov The reaction proceeds efficiently at room temperature over several hours. nih.gov The Cu(I) catalyst can be introduced directly as a salt or generated in situ from the reduction of Cu(II) complexes or the oxidation of metallic Cu(0). researchgate.net The mild and efficient nature of the copper(I) catalysis makes it compatible with a wide range of functional groups and has been successfully applied in solid-phase peptide synthesis. acs.org

The mechanism of the copper(I)-catalyzed reaction is believed to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. researchgate.net This catalytic cycle results in high yields and excellent regioselectivity, making it a powerful tool in organic synthesis. researchgate.netnih.gov

Table 1: Examples of Synthesized 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- nih.govsctunisie.orgresearchgate.net-triazoles nih.gov

| Compound | R Group (from alkyne) | Yield (%) | Melting Point (°C) |

| 5a | Phenyl | 95 | 179-181 |

| 5b | 4-Methylphenyl | 92 | 195-197 |

| 5c | 4-Methoxyphenyl | 93 | 172-174 |

| 5d | 4-Chlorophenyl | 90 | 203-205 |

| 5e | Diethylaminomethyl | 82 | 90-92 |

Grignard Reagent Methodologies for Trifluoromethylated Benzenes

Grignard reagents are fundamental in the synthesis of various organometallic compounds and are used for creating carbon-carbon bonds. The preparation of trifluoromethylphenyl Grignard reagents, however, presents unique challenges and safety considerations. acs.orgorgsyn.org The synthesis of these reagents from precursor bromides, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, can be potentially hazardous, with reports of detonations, particularly upon loss of solvent contact or with moderate heating. acs.orgorgsyn.org

A safer and more reliable method involves a magnesium-halogen exchange. For instance, reacting 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (B95107) (THF) at low temperatures allows for the formation of the desired Grignard reagent. chemspider.com This method avoids the direct use of magnesium metal, mitigating some of the associated risks. orgsyn.org The presence of lithium chloride (LiCl) has also been shown to facilitate the formation of Grignard reagents from less reactive chlorobenzotrifluorides by promoting the insertion of magnesium. researchgate.netresearchgate.net

These Grignard reagents are valuable intermediates for synthesizing more complex molecules. For example, they can be reacted with acetic anhydride to produce trifluoromethyl-substituted acetophenones or with boron trifluoride etherate to form tris(trifluoromethylphenyl)boranes. orgsyn.orgchemspider.com Careful control of reaction conditions, such as temperature and addition rates, is crucial for both safety and yield. acs.orgchemspider.com

Table 2: Grignard Reagent Formation and Subsequent Reaction

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | i-PrMgCl, then Acetic Anhydride | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | 90 | orgsyn.org |

| 3,5-Bis(trifluoromethyl)bromobenzene | i-PrMgCl, then BF₃·OEt₂ | B{C₆H₃(3,5-CF₃)₂}₃ | 56 | chemspider.com |

| 2-Chlorobenzotrifluoride | Mg turnings, LiCl | 2-Trifluoromethylphenyl magnesium chloride | High | researchgate.netresearchgate.net |

Trifluoromethylation of Carboxylic Acids with Sulfur Tetrafluoride

The conversion of a carboxylic acid group (-COOH) into a trifluoromethyl group (-CF₃) is a significant transformation in medicinal chemistry, as the CF₃ group can enhance a molecule's metabolic stability and lipophilicity. nih.govscispace.com One of the classic reagents for this deoxyfluorination reaction is sulfur tetrafluoride (SF₄). acs.orgacs.org

The reaction of a carboxylic acid with SF₄ typically proceeds through an intermediate acyl fluoride. acs.org This method, however, often requires harsh reaction conditions. acs.org SF₄ is a toxic gas, and the reactions may necessitate high temperatures and the use of specialized equipment. acs.org

More recent advancements have provided alternative methods for the decarboxylative trifluoromethylation of aliphatic carboxylic acids under milder conditions. These modern approaches often utilize a combination of photoredox and copper catalysis or silver-catalyzed reactions. nih.govacs.orgresearchgate.net For example, a silver-catalyzed method uses AgNO₃ as the catalyst and K₂S₂O₈ as an oxidant to react aliphatic carboxylic acids with a trifluoromethyl source, such as (bpy)Cu(CF₃)₃. acs.orgresearchgate.net These newer protocols are applicable to a wider range of substrates, including primary, secondary, and tertiary alkyl carboxylic acids, and show greater functional group tolerance. nih.govscispace.com

Synthesis of Chlorinated and Trifluoromethylated Pyridines

Chlorinated and trifluoromethylated pyridines are crucial intermediates in the production of numerous agrochemicals and pharmaceuticals. nih.govjst.go.jpresearchoutreach.org The synthesis of these compounds can be achieved through several primary routes.

One major industrial method involves the chlorination and subsequent fluorination of picoline (methylpyridine) isomers. jst.go.jp For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a high-demand intermediate, can be synthesized from 3-picoline. nih.govresearchoutreach.org The process involves liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination with hydrogen fluoride (HF) to exchange the chlorine atoms of the -CCl₃ group for fluorine, yielding the -CF₃ group. nih.govgoogle.com

Another approach is the simultaneous vapor-phase chlorination and fluorination over a transition metal-based catalyst at high temperatures. jst.go.jp This one-step reaction can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) directly from 3-picoline. jst.go.jp The degree of chlorination on the pyridine ring can be managed by adjusting the reaction temperature and the molar ratio of chlorine gas. jst.go.jp

These synthetic strategies provide access to a wide array of substituted pyridines that serve as building blocks for complex active ingredients in various industries. agropages.com

Mechanistic Investigations of Reactions Involving 1,3 Dichloro 5 Trifluoromethoxy Benzene

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools for modeling reaction pathways, providing a theoretical lens to view molecular transformations that can be difficult to observe experimentally. Techniques such as Density Functional Theory (DFT) are commonly used to map out the energetic landscape of a reaction, identifying key intermediates and the transition states that connect them.

Transition State Analysis

Transition state analysis is a computational method used to identify the highest energy structure along a reaction coordinate, known as the transition state. This structure represents the energetic barrier that must be overcome for reactants to convert into products. Locating this first-order saddle point on the potential energy surface is crucial for calculating the activation energy of a reaction. A search of the scientific literature did not yield specific studies on the transition state analysis for reactions involving 1,3-dichloro-5-(trifluoromethoxy)benzene.

Experimental Mechanistic Probes

Experimental techniques are essential for validating computational models and providing tangible evidence for proposed reaction mechanisms. These methods involve carefully designed experiments that can reveal the movement of atoms and the nature of intermediates formed during a reaction.

Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful experimental technique used to trace the pathway of hydrogen atoms during a reaction. By replacing a specific hydrogen atom with its heavier isotope, deuterium, chemists can track which bonds are broken and formed. nih.gov The location of the deuterium atom in the product molecule provides direct evidence for the reaction mechanism. There are no specific deuterium labeling studies documented in the literature for reactions in which this compound is a primary reactant.

Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.govlibretexts.org Measuring the reaction rates of a compound and its isotopically substituted analog (e.g., replacing hydrogen with deuterium) can reveal whether a particular bond is broken in the rate-determining step of the reaction. libretexts.org A significant difference in rates (a primary KIE) suggests the bond to the isotope is cleaved in this step. princeton.edu No experimental data on the kinetic isotope effects for reactions of this compound are available in published literature.

Radical Spin Trap Experiments

When a reaction is suspected to proceed through a free-radical mechanism, radical spin trap experiments can provide definitive evidence. This technique involves adding a "spin trap" molecule to the reaction, which reacts with short-lived radical intermediates to form a more stable, persistent radical adduct. wikipedia.org This adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, confirming the presence and often identifying the structure of the initial transient radical. wikipedia.org A review of scientific databases indicates that no radical spin trap experiments have been reported for reactions involving this compound.

Intermediate Identification (e.g., via HRMS, TLC)

In the mechanistic study of chemical reactions involving this compound, the identification of transient intermediates is crucial for elucidating reaction pathways. Techniques such as Thin-Layer Chromatography (TLC) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for this purpose.

TLC is a fundamental chromatographic technique used to monitor the progress of a reaction by separating the components of a reaction mixture. A small aliquot of the mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. Different components travel up the plate at different rates, resulting in distinct spots. By comparing the reaction mixture's chromatogram to that of the starting material, chemists can identify the consumption of reactants, the formation of products, and the appearance of new spots that may correspond to reaction intermediates. In the synthesis of related dichlorinated aromatic compounds, TLC is routinely used to track product formation. google.com Once an intermediate is detected on a TLC plate, the corresponding region of the silica (B1680970) can be scraped off, and the compound can be eluted for further analysis.

HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy. When a potential intermediate is isolated, or even within a complex mixture, HRMS can provide a highly accurate mass measurement (typically to within 0.001 atomic mass units). This precise mass allows for the calculation of a unique elemental formula, which is critical for identifying transient species that are not fully characterized by other means. For example, in an electrophilic aromatic substitution reaction, the arenium ion (or sigma complex) is a key intermediate. While too unstable to be isolated in most cases, its presence can sometimes be detected by advanced mass spectrometry techniques under specific conditions.

The combined use of TLC for separation and HRMS for identification provides a robust methodology for probing reaction mechanisms.

Table 1: Techniques for Intermediate Identification

| Technique | Application in Mechanistic Studies | Information Obtained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring; separation of reactants, products, and intermediates. | Retention factor (Rf) values; qualitative assessment of reaction progress and mixture complexity. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the precise mass of a molecule. | Highly accurate mass-to-charge ratio (m/z); calculation of a unique elemental formula for proposed intermediates. |

Regioselectivity and Stereoselectivity Control

Controlling the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is a central theme in the synthesis of complex molecules derived from this compound.

Electronic and Steric Directing Effects

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic properties of its three substituents: two chlorine atoms and a trifluoromethoxy group.

Both chlorine and the trifluoromethoxy group are classified as deactivating groups, meaning they make the benzene (B151609) ring less reactive towards electrophiles than benzene itself. This is due to their strong electron-withdrawing inductive effects. However, they are also ortho-, para-directors. This directing ability stems from the presence of lone pairs on the oxygen and chlorine atoms, which can be donated into the aromatic ring through resonance. This resonance effect stabilizes the positively charged arenium ion intermediate that forms during ortho or para attack more than it stabilizes the intermediate for meta attack. reddit.comlibretexts.org

In the case of this compound, the substituents are located at the 1, 3, and 5 positions. The unoccupied positions available for substitution are C2, C4, and C6. The directing effects of the substituents converge to strongly favor substitution at these positions:

Chlorine at C1: Directs ortho to C2 and C6, and para to C4.

Chlorine at C3: Directs ortho to C2 and C4, and para to C6.

Trifluoromethoxy group at C5: Directs ortho to C4 and C6.

Remarkably, all three deactivating groups cooperatively direct incoming electrophiles to the same set of positions (C2, C4, and C6). This powerful cooperative effect leads to a very high degree of regioselectivity, making it possible to predict the outcome of reactions like nitration or halogenation with high certainty. Due to the symmetry of the molecule, the C2, C4, and C6 positions are chemically equivalent, meaning that monosubstitution will yield a single, predictable product.

Steric hindrance is generally a secondary factor in this specific molecule, as the three available positions for substitution are sterically similar.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Chlorine | C1, C3 | Inductively withdrawing (-I), Resonance donating (+R) | Deactivating, Ortho-, Para-directing |

| Trifluoromethoxy (-OCF₃) | C5 | Strongly inductively withdrawing (-I), Resonance donating (+R) | Deactivating, Ortho-, Para-directing |

| Combined Effect | - | Strong deactivation of the ring | Strong, cooperative direction to positions C2, C4, and C6 |

Catalyst-Controlled Selectivity

While the regioselectivity of electrophilic substitution on the this compound ring is primarily governed by the powerful innate directing effects of the existing substituents, catalyst systems can be employed to control selectivity in other reaction types or on more complex derivatives.

Catalysts can influence both regioselectivity and stereoselectivity by creating a unique reaction environment that favors one pathway over another. For instance, shape-selective catalysts like zeolites can be used to control the regioselectivity of electrophilic aromatic substitution. researchgate.net The pores and channels within a zeolite can sterically hinder the formation of certain isomers, often favoring the less bulky para product over the ortho product in reactions where a mixture might otherwise form.

In the realm of stereoselectivity, catalyst control is paramount. While this compound itself is achiral, reactions involving derivatives can create stereocenters. For example, if an alkyne-containing side chain were attached to the ring, its reduction to an alkene could yield either the (Z)- or (E)-isomer. The stereochemical outcome of such a reaction can be explicitly controlled by the choice of catalyst. Research on ruthenium pincer complexes has shown that the stereoselectivity of alkyne semihydrogenation can be switched by the addition of a catalytic inhibitor. In the absence of an inhibitor, the catalyst may produce the (E)-alkene, while the addition of a thiol can reversibly poison the catalyst to favor the formation of the (Z)-alkene. This demonstrates a general principle where catalyst-additive systems can act as a switch to control stereochemical outcomes.

Table 3: Examples of Catalyst-Controlled Selectivity (General Principles)

| Reaction Type | Selectivity Challenge | Catalyst System Example | Mechanism of Control |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Ortho vs. Para Isomers | Zeolites | Shape Selectivity: The catalyst's porous structure sterically favors the formation of the less bulky isomer. |

| Alkyne Semihydrogenation | (Z)- vs. (E)-Alkene | Ruthenium Pincer Complex +/- Thiol Additive | Reversible Inhibition: The additive modifies the catalyst's active site, changing the preferred reaction pathway and inverting the stereoselectivity. |

Spectroscopic and Analytical Characterization Methodologies for 1,3 Dichloro 5 Trifluoromethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For 1,3-dichloro-5-(trifluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, stemming from the molecule's symmetry. The aromatic region of the spectrum is expected to display two distinct signals corresponding to the two types of protons on the benzene (B151609) ring.

The proton at the C2 position (H-2) is situated between two chlorine atoms, while the two equivalent protons at the C4 and C6 positions (H-4 and H-6) are adjacent to a chlorine atom and the trifluoromethoxy group. Due to the differing electronic environments, these protons resonate at different chemical shifts. The protons at H-4 and H-6 are chemically equivalent and are expected to produce a single signal, which would appear as a doublet. The proton at H-2 would give rise to a triplet (or more accurately, a triplet of triplets with very similar coupling constants, often appearing as a triplet).

The splitting pattern arises from spin-spin coupling between the non-equivalent protons. The coupling between protons in a meta-position (separated by three bonds, ³J) on a benzene ring is typically small, in the range of 2-3 Hz. colorado.edu In this molecule, the H-2 proton is meta to both H-4 and H-6, and H-4 is meta to H-6. This results in a characteristic splitting pattern that confirms the substitution pattern of the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.20 - 7.40 | Triplet (t) | ~2.0 |

Note: The chemical shifts are estimated based on the analysis of similar substituted benzene compounds.

The proton-decoupled ¹³C NMR spectrum of this compound would show four signals, corresponding to the four chemically distinct carbon environments in the molecule. The carbon atoms directly bonded to the chlorine atoms (C-1 and C-3) are equivalent, as are the carbons bonded to protons H-4 and H-6 (C-4 and C-6). The remaining two signals correspond to the carbon attached to the trifluoromethoxy group (C-5) and the carbon bonded to the H-2 proton (C-2).

The chemical shifts of aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. edinst.com The carbons attached to the electronegative chlorine atoms (C-1, C-3) would be found downfield. The carbon attached to the trifluoromethoxy group (C-5) would also be significantly deshielded. A key feature for the carbon bearing the trifluoromethoxy group is the expected splitting into a quartet due to coupling with the three fluorine atoms (¹JCF), which is a characteristic indicator of the -OCF₃ group. rsc.orgrsc.org The carbons of the benzene ring typically resonate in the range of 120-150 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F-coupling) |

|---|---|---|

| C-1, C-3 | 134 - 136 | Singlet |

| C-5 | 148 - 150 | Quartet (q) |

| C-2 | 128 - 130 | Singlet |

| C-4, C-6 | 120 - 122 | Singlet |

Note: The chemical shifts are estimated based on substituent effects in related molecules like 1,3-dichlorobenzene (B1664543) and (trifluoromethoxy)benzene. chemicalbook.comchemicalbook.com

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. alfa-chemistry.com The trifluoromethoxy group (-OCF₃) in this compound contains three chemically and magnetically equivalent fluorine atoms. Consequently, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single, sharp singlet.

The chemical shift of the trifluoromethoxy group is sensitive to the electronic nature of the aromatic ring. For trifluoromethoxy groups attached to an aromatic ring, the chemical shift typically appears in the range of -56 to -60 ppm relative to CFCl₃. colorado.edursc.org The presence of two electron-withdrawing chlorine atoms on the benzene ring would influence the precise chemical shift. The observation of a single peak in this region provides strong evidence for the presence of the -OCF₃ group.

While 1D NMR spectra can often provide sufficient information for the structural elucidation of a simple molecule like this compound, 2D NMR techniques offer an even more rigorous confirmation of the assignments. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. In this case, a cross-peak would be expected between the signals for H-2 and H-4/H-6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com An HSQC spectrum would show a correlation between the ¹H signal at ~7.2-7.4 ppm and the ¹³C signal at ~128-130 ppm (C-2), and another correlation between the ¹H signal at ~7.0-7.2 ppm and the ¹³C signal at ~120-122 ppm (C-4, C-6). This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be useful to confirm the assignments of the quaternary (non-protonated) carbons. For example, the H-2 proton would be expected to show a correlation to the carbons at C-1/C-3, and the H-4/H-6 protons would show correlations to C-5 and C-1/C-3.

These advanced techniques are particularly valuable when analyzing more complex derivatives of this compound, where the simple splitting patterns of the parent compound may be lost. rsc.orgscholaris.ca

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and Raman spectra of this compound would be expected to show a number of characteristic bands that can be assigned to specific vibrational modes of the molecule.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The in-ring stretching vibrations of the carbon-carbon bonds of the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. nih.gov

C-F Stretching: The C-F stretching vibrations of the trifluoromethoxy group are expected to be very strong in the IR spectrum and typically appear in a broad region from 1300 cm⁻¹ to 1100 cm⁻¹.

C-O Stretching: The C-O stretching of the aryl ether linkage would also be present, typically in the 1250-1200 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations are generally found in the lower frequency "fingerprint" region of the spectrum, typically between 800 and 600 cm⁻¹.

Aromatic C-H Bending: The out-of-plane ("oop") C-H bending vibrations are often strong in the IR spectrum and are characteristic of the substitution pattern of the benzene ring. For a 1,3,5-trisubstituted benzene, strong bands are expected in the 900-800 cm⁻¹ region. libretexts.org

Table 3: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR (medium), Raman (strong) |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR (medium-strong), Raman (strong) |

| C-F Stretch | 1300 - 1100 | FT-IR (very strong), Raman (weak) |

| C-O Stretch | 1250 - 1200 | FT-IR (strong), Raman (medium) |

| Aromatic C-H Bend (oop) | 900 - 800 | FT-IR (strong), Raman (weak) |

The combination of these spectroscopic methods provides a powerful and comprehensive approach for the characterization and structural verification of this compound and its derivatives.

Correlation with Computational Predictions

The structural elucidation of this compound is significantly enhanced by correlating experimental spectroscopic data with computational predictions. Methods such as Density Functional Theory (DFT) are employed to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values are then compared against experimental data to validate the proposed molecular structure. researchgate.netescholarship.org

This correlative approach is particularly valuable for unambiguously assigning complex NMR spectra, where the electronic effects of multiple substituents—in this case, two chlorine atoms and a trifluoromethoxy group—can lead to overlapping signals or unexpected chemical shifts. escholarship.org A strong agreement between the calculated and observed spectra serves as powerful evidence for the correct structural assignment. Computational models, such as those utilizing the Gauge-Independent Atomic Orbital (GIAO) method, can predict chemical shifts with a high degree of accuracy. escholarship.org The performance of these computational protocols can be so reliable that they allow researchers to confidently include or exclude potential structures based on the level of agreement with experimental values. researchgate.net

Table 1: Illustrative Correlation of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Absolute Deviation (ppm) |

| C1 | 135.8 | 135.5 | 0.3 |

| C2 | 120.1 | 120.4 | 0.3 |

| C3 | 135.8 | 135.5 | 0.3 |

| C4 | 118.9 | 119.0 | 0.1 |

| C5 | 150.2 | 149.9 | 0.3 |

| C6 | 118.9 | 119.0 | 0.1 |

| C (CF₃O) | 120.5 (q, J ≈ 258 Hz) | 120.7 (q, J ≈ 257 Hz) | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principle of correlation between computational and experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated system of the benzene ring. slideshare.net

The chromophore in this compound is the benzene ring. The substituents—chlorine and trifluoromethoxy groups—act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophore. These groups have non-bonding electrons that can interact with the π-electron system of the ring, affecting the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br This interaction typically results in a bathochromic shift (a shift to a longer wavelength) compared to unsubstituted benzene. The absorption spectrum is expected to show characteristic bands corresponding to the π → π* transitions of the substituted aromatic ring.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. nih.gov The position, intensity, and shape of the absorption bands can change when the solvent is varied. nih.govsciencepublishinggroup.com These changes arise from differential solvation of the ground and excited electronic states of the molecule. uobabylon.edu.iq

Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, stabilizing the electronic states. uobabylon.edu.iqyoutube.com If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a smaller energy gap for the electronic transition and a bathochromic (red) shift in the absorption maximum (λmax). sciencepublishinggroup.com Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift to a shorter wavelength will be observed. sciencepublishinggroup.com Non-polar solvents have minimal interaction with the solute, and the resulting spectra often show more fine structure. youtube.com

Table 2: Expected Solvent Effects on the λmax of an Aromatic Compound

| Solvent | Polarity | Expected λmax Shift | Rationale |

| n-Hexane | Non-polar | Baseline λmax | Minimal solute-solvent interaction. |

| Acetonitrile | Polar Aprotic | Bathochromic Shift | Stabilization of the more polar excited state. |

| Ethanol | Polar Protic | Bathochromic Shift | Stabilization via dipole-dipole interactions and potential H-bonding. |

Note: The data in this table is generalized to illustrate the principle of solvent effects.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a molecule's elemental formula. It measures the mass of ions with very high accuracy and precision, typically to within a few parts per million (ppm). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₃Cl₂F₃O) nih.gov, HRMS can precisely determine its monoisotopic mass. The presence of two chlorine atoms will also produce a characteristic isotopic pattern (M, M+2, M+4 peaks) with an approximate intensity ratio of 9:6:1, providing further structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for C₇H₃Cl₂F₃O

| Parameter | Value |

| Molecular Formula | C₇H₃Cl₂F₃O |

| Theoretical Monoisotopic Mass | 245.95399 u |

| Hypothetical Experimental Mass | 245.95421 u |

| Mass Error | 0.9 ppm |

Note: The experimental mass and error are hypothetical to demonstrate the high accuracy of the HRMS technique.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive analytical technique for determining the solid-state structure of a crystalline compound. It provides precise three-dimensional coordinates of all atoms in a molecule, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. researchgate.net This technique can also reveal information about intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. researchgate.netmdpi.com

For this compound, an X-ray crystal structure analysis would confirm the planarity of the benzene ring and provide precise data on the orientation of the chloro and trifluoromethoxy substituents relative to the ring. While this method offers unparalleled detail on the solid-state conformation, specific crystallographic data for this compound was not found in a survey of available literature. However, the technique remains the gold standard for unequivocal structure elucidation of crystalline derivatives.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, enabling the separation, identification, and quantification of components within a mixture. mdpi.com These methods are predicated on the differential partitioning of analytes between a stationary phase and a mobile phase. youtube.com The choice of chromatographic method is often determined by the volatility, polarity, and thermal stability of the compounds being analyzed. mdpi.com For non-volatile substances like many benzene derivatives, liquid chromatography is particularly suitable. mdpi.com These techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time. youtube.comyoutube.com

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique frequently used to assess the purity of this compound and to monitor the progress of reactions involving its derivatives. youtube.comumich.edu The separation principle relies on the differential adsorption of compounds onto a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate. youtube.com

In a typical TLC analysis, a small spot of the sample, dissolved in a volatile solvent, is applied to the baseline of the TLC plate. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase or eluent. youtube.comumich.edu As the mobile phase ascends the plate via capillary action, it carries the sample components with it. umich.edu Separation occurs because compounds with different polarities travel at different rates; less polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. youtube.com The Rf value is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com

For reaction monitoring, TLC allows for a qualitative assessment of the consumption of reactants and the formation of products over time. youtube.comyoutube.com Samples are taken from the reaction mixture at various intervals and spotted on a TLC plate alongside the starting materials and expected products as controls. youtube.com The disappearance of the reactant spot and the appearance of a new product spot indicate the reaction's progression. youtube.comyoutube.com Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using chemical stains like iodine vapor or potassium permanganate (B83412). umich.edu

Table 1: Example of TLC for Monitoring the Synthesis of a Derivative

This table illustrates hypothetical TLC data for monitoring a reaction where this compound is a starting material (SM). The reaction progress is monitored at different time intervals against the starting material and the final, more polar, product (P). The eluent system used is a 9:1 mixture of hexanes and ethyl acetate (B1210297).

| Sample | Time (hours) | Rf Value (SM) | Rf Value (P) | Observations |

| Starting Material (SM) | 0 | 0.75 | - | Single spot corresponding to the reactant. |

| Reaction Mixture | 1 | 0.75 | 0.40 | A prominent SM spot with a faint P spot appearing. |

| Reaction Mixture | 4 | 0.75 | 0.40 | The intensity of the P spot has increased, while the SM spot has diminished. |

| Product (P) | - | - | 0.40 | Single spot corresponding to the purified product. |

| Reaction Mixture | 8 | - | 0.40 | The SM spot is no longer visible, indicating the reaction is complete. |

Column chromatography is a preparative technique used for the purification of this compound and its derivatives on a larger scale than TLC. orgsyn.org This method is essential for isolating desired compounds from unreacted starting materials, byproducts, and other impurities following a chemical synthesis. rsc.org The principle is similar to TLC, involving a solid stationary phase, typically silica gel, packed into a glass column, and a liquid mobile phase (eluent) that flows through it. orgsyn.org

The crude reaction mixture is loaded onto the top of the silica gel column. orgsyn.org The eluent is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. orgsyn.orgrsc.org Less polar compounds elute from the column more quickly, while more polar compounds are retained longer. orgsyn.org By collecting the eluent in sequential fractions and analyzing them (often by TLC), the purified compounds can be isolated. orgsyn.org

Table 2: Exemplary Column Chromatography Purification Protocols for Benzene Derivatives

This table provides examples of solvent systems used in the purification of various substituted benzene derivatives, which can be adapted for this compound derivatives based on their relative polarities.

| Compound Type | Stationary Phase | Eluent System (Mobile Phase) |

| Vinyl benzene derivative | Silica Gel | Petroleum Ether (PE) rsc.org |

| Substituted benzaldehyde | Silica Gel | Petroleum Ether (PE) : Ethyl Acetate (EA) = 5:1 rsc.org |

| Dimethylbenzene derivative | Silica Gel | Cyclohexane (B81311) / Petroleum Ether (95:5 to 90:10 gradient) rsc.org |

| Methoxybenzene derivative | Silica Gel | Cyclohexane / Dichloromethane (95:5 to 90:10 gradient) rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, nitrogen, etc.) present in a compound. For this compound, this method provides definitive verification of its elemental composition and is used to confirm its empirical and molecular formula, C₇H₃Cl₂F₃O. nih.gov

The analysis is performed using an elemental analyzer, which involves the complete combustion of a small, precisely weighed sample of the pure compound in a stream of oxygen. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or its oxides. Halogens like chlorine and fluorine are converted into specific products that can be trapped and quantified. The amounts of these combustion products are measured precisely, and from this data, the mass percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Elemental Composition of this compound

The table below shows the theoretical elemental composition calculated from the molecular formula C₇H₃Cl₂F₃O (Molecular Weight: 247.00 g/mol ) and compares it to a set of representative experimental values that would be expected from elemental analysis.

| Element | Symbol | Theoretical Mass % | Found Mass % (Example) |

| Carbon | C | 34.04% | 34.01% |

| Hydrogen | H | 1.22% | 1.25% |

| Chlorine | Cl | 28.71% | 28.65% |

| Fluorine | F | 23.07% | 23.01% |

| Oxygen | O | 6.48% | 6.52% |

| Total | 100.00% | 100.44% |

Computational Chemistry and Theoretical Studies of 1,3 Dichloro 5 Trifluoromethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, employing the principles of quantum mechanics to model molecules. For 1,3-dichloro-5-(trifluoromethoxy)benzene, these calculations can determine its three-dimensional structure, vibrational modes, electronic properties, and the distribution of charge across the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density. This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like this compound. DFT studies typically involve selecting a functional, such as the popular B3LYP, and a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation.

The first step in most DFT studies is geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule. This computational procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the equilibrium, or most stable, molecular structure. The resulting optimized geometry corresponds to a minimum on the potential energy surface. For this compound, this would yield precise values for the C-C, C-H, C-Cl, C-O, and C-F bond lengths, as well as the angles between these bonds, defining the molecule's precise three-dimensional shape.

Table 1: Illustrative Table of Calculated Geometric Parameters for this compound The following table is a representative example of the type of data generated from a DFT geometry optimization. Specific values would require a dedicated computational study.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | e.g., 1.39 Å |

| Bond Length | C1-Cl | e.g., 1.74 Å |

| Bond Length | C5-O | e.g., 1.37 Å |

| Bond Length | O-CF3 | e.g., 1.36 Å |

| Bond Angle | Cl-C1-C2 | e.g., 120.5° |

| Bond Angle | C4-C5-C6 | e.g., 119.8° |

| Bond Angle | C5-O-C(F3) | e.g., 118.0° |

| Dihedral Angle | C6-C1-C2-C3 | e.g., 0.0° |

Following geometry optimization, harmonic vibrational frequency calculations are typically performed to predict the molecule's infrared (IR) and Raman spectra. This analysis also serves to confirm that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, these calculations would identify characteristic frequencies for C-Cl stretching, C-F stretching of the trifluoromethoxy group, and various aromatic ring vibrations. The theoretical spectra can be compared with experimental data to confirm the structure and aid in spectral assignments.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used techniques for calculating NMR chemical shifts within the DFT framework. This method computes the magnetic shielding tensors for each nucleus (¹H, ¹³C, and ¹⁹F) in the molecule. The calculated shielding values are then converted into chemical shifts (δ) by comparing them to a reference compound, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the chemical structure of this compound.

Table 2: Illustrative Table of Predicted NMR Chemical Shifts (ppm) for this compound The following table is a representative example of data generated from GIAO-DFT calculations, referenced to a standard like TMS. Specific values would require a dedicated computational study.

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1/C3 | e.g., 135.0 |

| C2 | e.g., 120.0 |

| C4/C6 | e.g., 115.0 |

| C5 | e.g., 150.0 |

| CF3 (¹³C) | e.g., 122.0 (quartet) |

| H2 | e.g., 7.30 |

| H4/H6 | e.g., 7.10 |

| CF3 (¹⁹F) | e.g., -58.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the highly electronegative oxygen and chlorine atoms, while the hydrogen atoms and the region above and below the aromatic ring would exhibit more positive potential.

Mulliken atomic charge analysis is a method used to estimate the partial charge on each atom within a molecule. This calculation partitions the total electron density among the constituent atoms based on the basis functions used in the quantum chemical calculation. The resulting Mulliken charges provide a quantitative, albeit approximate, picture of the charge distribution and can help in understanding the molecule's polarity and electrostatic interactions. In this compound, this analysis would quantify the electron-withdrawing effects of the chlorine and trifluoromethoxy substituents, showing negative partial charges on the Cl, O, and F atoms and positive partial charges on the carbon atoms attached to them.

Ab Initio Methods (e.g., HF, MP2)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction of a molecule as a single Slater determinant. It calculates the electronic structure by considering the motion of each electron in an average field created by all other electrons. While computationally efficient for an ab initio method, it neglects electron correlation, which can affect the accuracy of the results. A Hartree-Fock calculation for this compound would yield its optimized molecular geometry, total energy, and molecular orbitals.

Møller-Plesset (MP2) Perturbation Theory: To account for electron correlation, methods like Møller-Plesset perturbation theory can be employed. MP2 is the simplest of the Møller-Plesset methods and improves upon the Hartree-Fock result by adding a second-order correction. This inclusion of electron correlation generally leads to more accurate predictions of molecular geometries, interaction energies, and other properties compared to the HF method. For this compound, an MP2 calculation would provide a more refined understanding of its structure and energetics.

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. This makes them significantly faster than ab initio methods, allowing for the study of larger molecular systems.

AM1 (Austin Model 1) and PM3 (Parametrized Model 3): These are well-established semi-empirical methods that neglect certain complex integrals and parametrize others to match experimental data like heats of formation and geometries. They are particularly useful for obtaining quick estimates of molecular properties. Application of AM1 or PM3 to this compound would offer rapid calculations of its optimized geometry and heat of formation, providing a computationally inexpensive way to explore its conformational landscape. However, the results can be less accurate if the molecule is dissimilar to those used in the method's parameterization database.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Theoretical analyses provide deep insights into orbital interactions, charge distribution, and molecular stability.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Compositions)